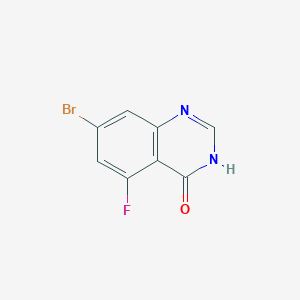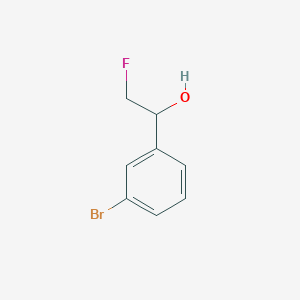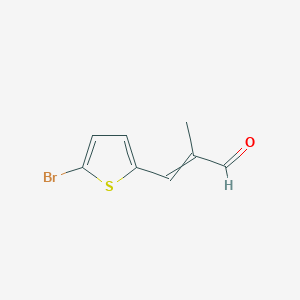
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom at the 5-position of the thiophene ring and an aldehyde group at the 2-position of the prop-2-enal chain makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal can be achieved through several methods. One common method involves the bromination of thiophene followed by a formylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia (NH3) or an alkyl group using an organometallic reagent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) in ethanol or organometallic reagents such as Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)-2-methylpropanoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)-2-methylpropan-1-ol.
Substitution: 3-(5-Aminothiophen-2-yl)-2-methylprop-2-enal or 3-(5-Alkylthiophen-2-yl)-2-methylprop-2-enal.
科学研究应用
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is used in the study of biological systems and processes. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties. Its derivatives may act as pharmacophores in the design of new drugs.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved can vary depending on the specific derivative and application.
相似化合物的比较
Similar Compounds
3-(5-Bromothiophen-2-yl)prop-2-enal: Similar structure but lacks the methyl group at the 2-position.
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal: Similar structure but with a chlorine atom instead of a bromine atom.
3-(5-Methylthiophen-2-yl)-2-methylprop-2-enal: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-(5-Bromothiophen-2-yl)-2-methylprop-2-enal is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
属性
分子式 |
C8H7BrOS |
|---|---|
分子量 |
231.11 g/mol |
IUPAC 名称 |
3-(5-bromothiophen-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H7BrOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3 |
InChI 键 |
SQHZXZCKORVMJV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=C(S1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


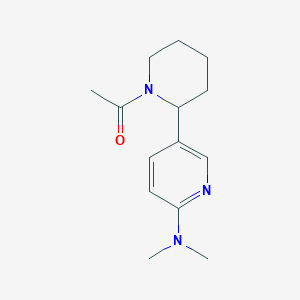
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
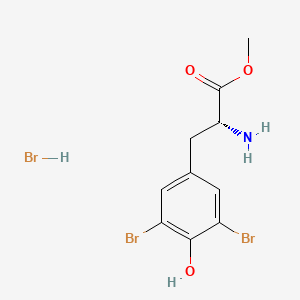
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
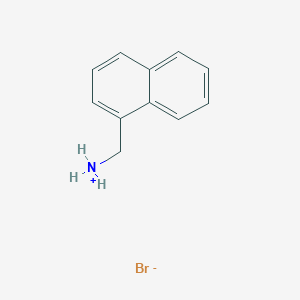
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
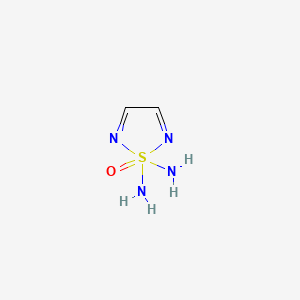
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
